molecular formula C16H13N3O6S B4548143 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B4548143
M. Wt: 375.4 g/mol
InChI Key: IZKMDTHOMXXZBD-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide is a compound characterized by its intricate structure featuring both benzisothiazole and acetamide moieties

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-10-12(6-4-7-13(10)19(22)23)17-15(20)9-18-16(21)11-5-2-3-8-14(11)26(18,24)25/h2-8H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKMDTHOMXXZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide typically involves a multi-step process. Common synthetic routes include the cyclization of precursor compounds under controlled conditions.

Industrial Production Methods: Industrially, this compound can be produced via high-throughput methods that ensure purity and scalability. Reactions often involve controlled temperature and pressure conditions, with specific catalysts to ensure efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution reactions. It can also participate in coupling reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

  • Oxidation: Utilizes strong oxidizing agents like potassium permanganate.

  • Reduction: Involves reducing agents such as lithium aluminum hydride.

  • Substitution: Employs conditions conducive to nucleophilic or electrophilic substitution, often in the presence of a base or acid catalyst.

Major Products Formed: Depending on the reaction conditions, the major products can vary. Oxidation might yield sulfoxides, while reduction typically results in the formation of secondary amines or alcohols.

Scientific Research Applications

Chemistry: The compound is utilized as an intermediate in the synthesis of other complex molecules due to its versatile reactive sites.

Biology: Its unique structure allows it to act as a ligand in biological assays, binding to specific proteins or enzymes, making it valuable in biochemical research.

Medicine: Potential medicinal applications include its use as a scaffold in drug development, particularly for anti-inflammatory and antimicrobial agents.

Industry: In industry, the compound finds use in the production of advanced materials, including polymers and specialty chemicals due to its stability and reactive properties.

Mechanism of Action

The mechanism by which 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide exerts its effects is often linked to its ability to interact with specific molecular targets. It can inhibit enzyme activity or modulate receptor interactions. The pathways involved typically include binding to active sites and altering biochemical pathways critical for cellular functions.

Comparison with Similar Compounds

  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylacetamide

  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methylphenyl)acetamide

Each of these compounds shares structural similarities but differs in substituent groups, which can significantly impact their reactivity and applications.

And there you have it—a comprehensive look at 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methyl-3-nitrophenyl)acetamide

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